2-(Trimethylsilyl)-6-methoxynaphthalene
Description
2-(Trimethylsilyl)-6-methoxynaphthalene is a naphthalene derivative featuring a methoxy group at the 6-position and a trimethylsilyl (TMS) group at the 2-position. The TMS group is a bulky, electron-donating substituent that significantly alters the compound’s electronic and steric properties compared to unsubstituted naphthalene or its analogs. This compound is of interest in organic synthesis, particularly in reactions where steric hindrance or silicon-based directing effects are critical.
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OSi/c1-15-13-7-5-12-10-14(16(2,3)4)8-6-11(12)9-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKUYSNOUZQDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-6-methoxynaphthalene typically involves the introduction of the trimethylsilyl group to a naphthalene derivative. One common method is the silylation of 6-methoxynaphthalene using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly used for reduction.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-naphthaldehyde.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Trimethylsilyl)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)-6-methoxynaphthalene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Methoxy-6-vinylnaphthalene (C₁₃H₁₂O)
- Structure : Features a methoxy group at position 6 and a vinyl group at position 2 .
- Molecular Weight : 184.238 g/mol (vs. ~230 g/mol for the TMS analog).
- Reactivity : The vinyl group enables participation in cycloaddition and polymerization reactions, unlike the inert TMS group.
- Applications: Used as a monomer in polymer chemistry; the TMS analog is more likely to serve as a protective group or directing agent in synthesis.
2-Acetyl-6-methoxynaphthalene (C₁₃H₁₂O₂)
- Structure : Contains a methoxy group at position 6 and an acetyl group at position 2 .
- Electronic Effects : The acetyl group is electron-withdrawing, reducing electron density on the naphthalene ring, whereas the TMS group is electron-donating.
- Reactivity : The acetyl derivative undergoes nucleophilic attacks at the carbonyl carbon, while the TMS analog is more stable under basic or nucleophilic conditions.
6-Methoxy-2-naphthaleneacetic Acid (C₁₃H₁₂O₃)
- Structure : Includes a methoxy group at position 6 and a carboxylic acid group at position 2 .
- Solubility : The polar carboxylic acid group enhances water solubility, contrasting with the hydrophobic TMS group.
Structural and Functional Analysis
Substituent Effects
| Property | 2-(Trimethylsilyl)-6-methoxynaphthalene | 2-Methoxy-6-vinylnaphthalene | 2-Acetyl-6-methoxynaphthalene |
|---|---|---|---|
| Electronic Influence | Electron-donating (TMS) | Electron-neutral (vinyl) | Electron-withdrawing (acetyl) |
| Steric Bulk | High (TMS) | Moderate (vinyl) | Low (acetyl) |
| Reactivity | Stabilizes carbocations; directs electrophiles | Polymerizable | Prone to nucleophilic addition |
Biological Activity
2-(Trimethylsilyl)-6-methoxynaphthalene is a silyl-substituted naphthalene derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in biological research, and relevant case studies.
The compound features a trimethylsilyl group and a methoxy group attached to the naphthalene ring, which significantly influence its solubility, stability, and interaction with biological targets. The presence of the trimethylsilyl group enhances lipophilicity, which may facilitate membrane penetration and influence pharmacokinetics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The trimethylsilyl group can enhance binding affinity to specific targets due to steric effects.
- Receptor Modulation : It may influence receptor activity, particularly those involved in neurotransmission and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
- Antioxidant Effects : A study demonstrated that compounds with similar structures possess significant antioxidant capabilities, scavenging free radicals effectively .
- Cytotoxicity : In vitro assays have shown that certain silyl-substituted naphthalenes exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested against human lung cancer cells, showing varying degrees of inhibition on cell proliferation .
- Neuroprotective Potential : Research indicates that some naphthalene derivatives can protect neuronal cells from oxidative damage, suggesting a potential role in neurodegenerative disease prevention.
Case Study 1: Antioxidant Activity
A comparative study evaluated the antioxidant properties of various naphthalene derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound, highlighting its potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay involving human lung carcinoma cells (NCI H441), this compound was assessed for its ability to inhibit cell growth. The compound exhibited a dose-dependent response, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Comparison with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methoxy-6-methoxynaphthalene | Methoxy at different position | Moderate antioxidant activity |
| 1-(Trimethylsilyl)naphthalene | Different substitution pattern | Lower cytotoxicity |
| 6-Methoxynaphthalene | Lacks silyl group | Limited receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
